molecular formula C11H16N4O3 B5645805 3-{2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-1,3-oxazolidin-2-one

3-{2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-1,3-oxazolidin-2-one

Cat. No. B5645805
M. Wt: 252.27 g/mol
InChI Key: KWKNCEGMXHWJRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bi-heterocyclic compounds typically involves multiple steps, including cycloaddition reactions, amidation, and rearrangement processes. For instance, Rozhkov et al. (2004) describe the cycloaddition of 4-amino-3-azido-1,2,5-oxadiazole to nitriles, leading to the formation of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles and their Dimroth rearrangement products (Rozhkov, Batog, Shevtsova, & Struchkova, 2004). Similarly, Kanno et al. (1991) presented a method for synthesizing oxazolidin-2-one derivatives, demonstrating the versatility of such compounds in organic synthesis (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).

Molecular Structure Analysis

The structural analysis of oxazolidin-2-one derivatives often involves X-ray crystallography and spectroscopic methods. Abbasi et al. (2019) confirmed the structures of newly synthesized bi-heterocyclic molecules via IR, EI-MS, 1H-NMR, and 13C-NMR techniques, highlighting the detailed molecular structure analysis that underpins the understanding of these compounds (Abbasi, Ramzan, Rehman, Siddiqui, Hassan, Raza, Shah, Mirza, & Seo, 2019).

Chemical Reactions and Properties

The chemical behavior of oxazolidin-2-one derivatives includes a range of reactions such as cycloaddition, nucleophilic substitution, and rearrangement. Voronin et al. (2022) explored the synthesis and thermal stability of related compounds, providing insights into the chemical reactions and stability of oxadiazole and oxazolidinone rings (Voronin, Balabanova, Fedyanin, Churakov, Pivkina, Strelenko, Klenov, & Tartakovsky, 2022).

Physical Properties Analysis

The physical properties of oxazolidin-2-one derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. Studies often employ differential scanning calorimetry and thermogravimetry to assess these properties, as demonstrated by Couture and Warkentin (1997), who investigated the thermolysis of spiro-fused oxadiazolines to understand their stability and reactivity (Couture & Warkentin, 1997).

Chemical Properties Analysis

The chemical properties, including reactivity, functional group transformations, and interaction with various reagents, are fundamental to the application of oxazolidin-2-one derivatives in synthetic chemistry and potential biological applications. Jafari et al. (2017) synthesized and evaluated the antimicrobial activities of 1,3,4-oxadiazole derivatives, showcasing the bioactivity aspect of these compounds (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

properties

IUPAC Name

3-[2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c16-11-15(6-7-17-11)5-4-12-10-14-13-9(18-10)8-2-1-3-8/h8H,1-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKNCEGMXHWJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(O2)NCCN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(5-Cyclobutyl-1,3,4-oxadiazol-2-YL)amino]ethyl}-1,3-oxazolidin-2-one

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